2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide

Catalog No.
S3095577
CAS No.
923696-30-4
M.F
C15H17ClN4O
M. Wt
304.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-...

CAS Number

923696-30-4

Product Name

2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide

IUPAC Name

2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide

Molecular Formula

C15H17ClN4O

Molecular Weight

304.78

InChI

InChI=1S/C15H17ClN4O/c16-10-14(21)17-12-7-5-11(6-8-12)15-19-18-13-4-2-1-3-9-20(13)15/h5-8H,1-4,9-10H2,(H,17,21)

InChI Key

YHHRGJVKRFANBT-UHFFFAOYSA-N

SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)CCl

solubility

not available

Field: Medicinal Chemistry

Application and Experimental Procedures

The synthesis of 1,2,4-triazolo-thiadiazines involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Results and Outcomes

The compounds have shown promising results in preclinical studies. For example, certain analogs of 1,2,4-triazolo-thiadiazines have demonstrated good antibacterial activity against S. aureus .

Field: Anticancer Research

1,2,4-Triazolo-thiadiazines have shown potential as anticancer agents . They can interact with cancer cells and inhibit their growth.

Application and Experimental Procedures

The compounds are synthesized and then tested on various cancer cell lines . The anticancer activity is evaluated using cell viability assays, apoptosis assays, and other relevant tests .

Results and Outcomes

Field: Antimicrobial Research

1,2,4-Triazolo-thiadiazines also have potential as antimicrobial agents . They can inhibit the growth of certain bacteria and fungi.

Application and Experimental Procedures

The compounds are synthesized and then tested against various strains of bacteria and fungi . The antimicrobial activity is evaluated using disk diffusion assays, minimum inhibitory concentration (MIC) tests, and other relevant methods .

Results and Outcomes

Certain analogs of 1,2,4-triazolo-thiadiazines have demonstrated good antibacterial activity against S. aureus .

2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide is a complex organic compound characterized by a unique triazoloazepine ring structure. Its molecular formula is C₁₄H₁₄ClN₅O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The compound features a chloro substituent and an acetamide functional group, which contribute to its potential biological activity and utility in pharmaceutical research. The triazoloazepine moiety is notable for its structural diversity and has been associated with various biological effects.

  • Oxidation: It can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may introduce different functional groups into the molecule, often involving reagents like sodium azide or thiols.

These reactions are essential for modifying the compound to enhance its properties or to synthesize related compounds.

2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide exhibits potential biological activities due to its interaction with specific molecular targets such as enzymes or receptors. The triazoloazepine structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects that are currently under investigation in research settings.

The synthesis of 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide typically involves multi-step organic reactions:

  • Preparation of the Triazoloazepine Core: The synthesis begins with the formation of the triazoloazepine framework through cyclization reactions.
  • Chlorination: The core is then chlorinated to introduce the chlorine substituent.
  • Formation of Acetamide: The final step involves reacting the chlorinated intermediate with an acetamide derivative under controlled conditions.

The reaction conditions often require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide has potential applications in pharmaceutical research as a lead compound for developing new therapeutic agents. Its unique structure may confer specific biological activities that can be harnessed in drug discovery processes. Additionally, it may serve as an intermediate in synthesizing other biologically active compounds.

Research into the interaction of 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide with various biological targets is ongoing. Studies focus on its binding affinity and inhibitory effects on specific enzymes or receptors relevant to disease pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
7-chloro-1-methyl-5-phenyl-s-triazolo(4,3-a)quinolineContains a quinoline structureDifferent ring system but similar nitrogen heterocycles
2-chloro-N-(3-(6-methyl-5H-triazolo[4,3-a]azepin-3-yl)phenyl)acetamideSimilar acetamide groupVariation in the triazole position
5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acidPyrazole ring structureDifferent heterocyclic framework

These compounds illustrate the diversity within nitrogen-containing heterocycles and their potential applications in medicinal chemistry. The unique combination of a triazoloazepine structure and an acetamide functional group in 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide distinguishes it from others in this category and highlights its potential for specific biological activities.

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Dates

Last modified: 08-18-2023

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